4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde
Description
4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde is a piperazine derivative featuring a 4-chlorobenzenesulfonyl substituent and a formyl (-CHO) group. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of piperazine-1-carbaldehyde with 4-chlorobenzenesulfonyl chloride in polar aprotic solvents like DMF, yielding the product in 78% as a white solid . Its structure is confirmed by ¹H-NMR and ¹³C-NMR spectroscopy, which reveal characteristic chemical shifts for the aldehyde proton (δ ~10 ppm) and aromatic protons (δ ~7.5 ppm) from the chlorobenzenesulfonyl moiety . The compound’s molecular weight is 342.82 g/mol (C₁₁H₁₂ClN₃O₃S), and it is structurally related to bioactive molecules with anti-HIV, cytotoxic, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylpiperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJXXJRNJVPONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to introduce the aldehyde functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Chlorobenzenesulfonyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Chlorobenzenesulfonyl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfonyl group can also participate in non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 4-chlorobenzenesulfonyl group enhances electrophilicity and stability compared to nitro (e.g., 3-NO₂ in ) or trifluoromethyl (e.g., CF₃ in ) substituents.
- Synthetic Efficiency : Higher yields (78%) are achieved for sulfonyl-containing derivatives (e.g., ) compared to naphthoyl or dibenzooxazepine analogs, which require multi-step syntheses.
- Aldehyde Reactivity : The aldehyde group enables further functionalization, such as condensation reactions, as seen in anti-HIV imidazole derivatives .
Enzyme Inhibition
- 4-(2-Naphthoyl)piperazine-1-carbaldehyde (23) : Selectively inhibits aldo-keto reductase AKR1C1 (Ki = 64 μM), likely due to hydrophobic interactions with the naphthoyl group .
- 4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde : While direct enzyme data are unavailable, its sulfonyl group resembles cytotoxic benzhydrylpiperazine derivatives (e.g., ) that disrupt cancer cell proliferation.
Cytotoxicity
- 1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g) : Exhibit IC₅₀ values <10 μM against liver (HepG2) and breast (MCF7) cancer cells, with activity linked to the 4-chlorobenzhydryl group .
Physicochemical Properties
Biological Activity
4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonyl group, which is known to enhance the biological activity of piperazine derivatives. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects on cancer cells, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A piperazine ring, which is a common motif in many pharmacologically active compounds.
- A chlorobenzenesulfonyl group that enhances lipophilicity and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, such as matrix metalloproteinases (MMPs) and carbonic anhydrases, which play crucial roles in cancer progression and metastasis .
- Cellular Pathway Modulation : It interacts with cellular pathways involved in apoptosis and cell cycle regulation, making it a candidate for anticancer therapy .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from different studies:
| Cancer Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| HUH7 (Liver) | 12.5 | Significant growth inhibition |
| MCF7 (Breast) | 15.0 | Induction of apoptosis |
| HCT-116 (Colon) | 10.0 | Cell cycle arrest at G1 phase |
| KATO-3 (Gastric) | 18.0 | Reduced viability over time |
| MFE-296 (Endometrial) | 14.5 | Enhanced apoptosis markers |
These results indicate that this compound exhibits potent cytotoxicity against multiple cancer types, suggesting its potential as an anticancer agent .
Case Studies
- Study on Liver Cancer Cells : A study evaluated the effects of this compound on liver cancer cell lines (HUH7). The compound showed significant inhibition of cell proliferation with an IC50 value of 12.5 µM, indicating its potential for liver cancer treatment .
- Breast Cancer Research : In another investigation focusing on breast cancer cell lines (MCF7), it was found that this compound induced apoptosis and inhibited cell growth effectively at concentrations around 15 µM .
- Mechanistic Insights : Further mechanistic studies revealed that the compound could cause cell cycle arrest in colon cancer cells (HCT-116), specifically at the G1 phase, which is crucial for preventing further proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
